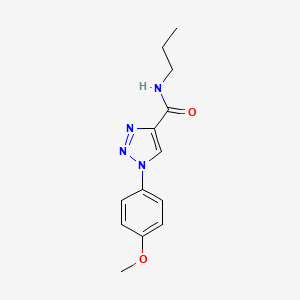

1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the 1-position and a propyl carboxamide moiety at the 4-position. This scaffold is notable for its modular chemistry, enabling diverse substitutions to optimize pharmacological properties. The compound has been investigated for anticancer activity, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231), with derivatives showing moderate to potent cytotoxicity . Its structure allows for hydrogen bonding and π-π interactions, critical for binding to biological targets such as tyrosine kinase .

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-propyltriazole-4-carboxamide |

InChI |

InChI=1S/C13H16N4O2/c1-3-8-14-13(18)12-9-17(16-15-12)10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,18) |

InChI Key |

OHULVTIQAYBZTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor such as 4-methoxyphenyl bromide reacts with the triazole intermediate.

Introduction of the Propyl Group: The propyl group can be attached via an alkylation reaction, where a propyl halide reacts with the triazole intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction may be employed for purification and isolation of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Acidic Hydrolysis :

Heating with concentrated HCl (6 M) at 80–100°C for 6–8 hours converts the carboxamide to 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. -

Basic Hydrolysis :

Reaction with NaOH (2 M) under reflux produces the carboxylate salt, which can be acidified to isolate the free acid.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl, 80–100°C, 6–8 h | 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 78–85% |

| Basic hydrolysis | NaOH, reflux, 4 h | Sodium carboxylate → Free acid (after acidification) | 82–88% |

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with methyl iodide in DMF at 60°C for 12 h yields N-methyl derivatives, though regioselectivity depends on steric and electronic factors.

-

Acylation : Treatment with acetyl chloride in pyridine produces N-acetylated analogs.

Oxidation Reactions

The propyl side chain can undergo oxidation:

-

Strong Oxidants : Reaction with KMnO₄ in acidic media oxidizes the propyl group to a carboxylic acid moiety.

-

Selective Oxidation : TEMPO/NaOCl selectively oxidizes the terminal carbon of the propyl chain, forming a ketone intermediate .

Cycloaddition Reactions

The triazole core participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, enabling functionalization at the 4-position .

Metal Coordination

The carboxamide group acts as a ligand for transition metals:

-

Copper Complexation : Forms stable complexes with Cu(I) or Cu(II) in acetonitrile, as confirmed by UV-Vis and ESR spectroscopy .

-

Catalytic Applications : These complexes show potential in click chemistry and oxidation catalysis .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting, as per thermogravimetric analysis (TGA).

-

Photolysis : UV irradiation (254 nm) in methanol leads to cleavage of the methoxyphenyl group, forming 1H-1,2,3-triazole-4-carboxamide derivatives .

Key Reaction Parameters

Spectroscopic Validation

Reaction products are characterized using:

-

NMR Spectroscopy : Confirms substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons).

-

IR Spectroscopy : Carboxamide C=O stretch at ~1685 cm⁻¹; triazole ring vibrations at ~1550 cm⁻¹ .

-

X-ray Diffraction : Resolves crystal packing and intramolecular hydrogen bonding (e.g., N–H···O interactions) .

Scientific Research Applications

Structural Features

The compound features a triazole ring which is known for its biological activity, along with a methoxyphenyl group that enhances its lipophilicity and potential bioactivity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. In particular, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 45.9 | 68.2 |

| Compound B | 39.8 | 46.3 |

These findings suggest that 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide may possess similar inhibitory effects on COX enzymes, making it a candidate for anti-inflammatory drug development .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent due to its ability to disrupt cellular processes in bacteria and fungi. Research indicates that triazole derivatives can effectively inhibit the growth of various pathogens by targeting ergosterol biosynthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These results highlight the compound's potential as a new antimicrobial agent .

Anticancer Activity

Triazole compounds have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of key signaling pathways in cancer cells. For instance, studies on similar compounds have demonstrated antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines.

Case Study: Antitumor Efficacy in NSCLC Models

In xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with a dosage of 10 mg/kg.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Chlorophenyl substitutions (e.g., N-(4-chlorophenyl)) introduce electron-withdrawing effects, which may stabilize intermolecular interactions but reduce solubility .

Amide Chain Modifications: Propyl carboxamide (parent compound) balances lipophilicity and hydrogen-bonding capacity, contributing to favorable drug-like properties (Lipinski's Rule compliance) .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness Comparison

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Compliance |

|---|---|---|---|---|---|

| Parent compound | 276.30 | 2.1 | 2 | 5 | Yes |

| N-(4-Chlorophenyl)-5-cyclopropyl-... | 357.80 | 3.5 | 1 | 5 | Yes |

| 1-(4-Chlorophenyl)-5-isopropyl-... | 306.79 | 3.8 | 1 | 4 | Yes |

- Lipophilicity : Chlorophenyl and cyclopropyl substituents increase LogP, enhancing membrane permeability but risking toxicity.

- Solubility : Polar amide substituents (e.g., hydroxyethyl) improve aqueous solubility but may limit blood-brain barrier penetration .

Research Findings and Implications

- Molecular Docking : Derivatives of the parent compound (e.g., 4H ) showed strong binding to tyrosine kinase via hydrogen bonds with Asp381 and hydrophobic interactions with Leu354, correlating with experimental cytotoxicity .

- SAR Insights :

- Electron-donating groups (e.g., methoxy) at the 1-position enhance target affinity.

- Small alkyl chains (e.g., propyl) on the carboxamide optimize bioavailability, while bulkier groups (e.g., butyl) reduce activity .

Biological Activity

1-(4-Methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has gained attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 4-methoxyphenyl azide with an appropriate propargyl amine or amide precursor. The reaction conditions often include the use of coupling reagents such as carbonyl diimidazole (CDI) in a suitable solvent like acetonitrile under controlled temperatures. The final product is usually purified through recrystallization or chromatography to obtain high purity .

Biological Activity

Antiproliferative Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against leukemia and solid tumors. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, characterized by morphological changes and DNA fragmentation .

Mechanism of Action

The antiproliferative effects are often attributed to the inhibition of critical cellular pathways. For example, studies have shown that triazole derivatives can disrupt tubulin polymerization, which is essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis. Additionally, some compounds have been reported to induce oxidative stress in cancer cells, further contributing to their cytotoxic effects .

Table 1: Antiproliferative Activity of Related Triazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-N-propyl-1H-triazole | MOLT-4 | 5 | Tubulin polymerization inhibition |

| N-(4-Thiocyanatophenyl)-triazole | K-562 | 7 | Induction of apoptosis |

| 5-Methyl-N-(3-hydroxyphenyl)-triazole | HeLa | 0.6 | DNA damage and oxidative stress |

| 4-Chlorophenyl-triazole | A549 | 18 | Cell cycle arrest |

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

- Anticancer Properties : A study demonstrated that a derivative closely related to this compound exhibited significant cytotoxicity against multiple leukemia cell lines (K-562, HL-60) with IC50 values ranging from 5 to 10 µM. The compound induced apoptosis through mitochondrial pathway activation .

- Antimicrobial Activity : Other research has shown that triazole compounds possess antimicrobial properties against various pathogens. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations .

- Anti-inflammatory Effects : Some triazoles have been investigated for their ability to inhibit cytokine production in inflammatory models, indicating their potential use in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, details the synthesis of a triazole-pyrazole hybrid via triazenylpyrazole precursors, highlighting the use of intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride and sodium azide. To optimize yields:

- Use high-purity reagents and anhydrous conditions to minimize side reactions.

- Monitor reaction progress via HPLC or TLC to identify optimal termination points.

- Adjust stoichiometric ratios (e.g., azide to alkyne) to favor product formation, as seen in analogous triazole syntheses .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural validation relies on spectroscopic and crystallographic methods:

- NMR (¹H/¹³C): Assign peaks to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and propylamide chain.

- X-ray crystallography : Resolve bond lengths and angles (e.g., triazole ring geometry) to verify regiochemistry, as demonstrated for similar triazoles in and , which report mean C–C bond lengths of 1.515 Å and triclinic crystal systems .

- HRMS : Validate molecular weight (theoretical ~289.3 g/mol) with ≤2 ppm error.

Advanced: How can researchers address low aqueous solubility in bioactivity assays for this compound?

Answer:

Low solubility (a common limitation in triazoles, as noted in ) can be mitigated via:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability.

- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the propylamide chain, balancing logP values without compromising target affinity .

Advanced: What strategies ensure target selectivity when testing this compound’s enzyme inhibition potential?

Answer:

To minimize off-target effects:

- Kinase profiling : Screen against panels of related enzymes (e.g., HDACs, PDEs) using fluorescence-based assays. highlights triazoles’ inhibitory activity against carbonic anhydrase, requiring pH-controlled spectrophotometric assays .

- Docking studies : Perform molecular dynamics simulations to predict binding interactions, leveraging crystallographic data from analogs (e.g., ’s triclinic crystal structure, α = 77.345°) .

- Mutagenesis assays : Validate binding sites by comparing wild-type and mutant enzyme IC₅₀ values.

Advanced: How should conflicting data on this compound’s mechanism of action be resolved?

Answer:

Contradictions (e.g., variable IC₅₀ values across studies) require:

- Standardized protocols : Control variables like assay temperature (25°C vs. 37°C) and buffer composition.

- Orthogonal assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.

- Meta-analysis : Compare datasets using tools like PRISMA, as emphasized in ’s framework for linking results to theoretical models .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

- HepG2 cells : Assess hepatotoxicity via MTT assays (48-hour exposure, IC₅₀ calculation).

- hERG inhibition assays : Use patch-clamp electrophysiology to evaluate cardiac risk.

- Cytokine profiling : Quantify IL-6/TNF-α in THP-1 macrophages to detect immunotoxicity.

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer:

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with absorption parameters.

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and blood-brain barrier penetration.

- Free-energy perturbation (FEP) : Simulate substituent effects on binding free energy, as applied in ’s crystallography-guided studies .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with ESI+ ionization (e.g., m/z 290 → 145 transition).

- Sample preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) for serum/plasma.

- Validation : Follow ICH guidelines for linearity (R² ≥0.99), precision (CV ≤15%), and LOD/LOQ.

Advanced: How can crystallographic data inform structure-activity relationship (SAR) studies?

Answer:

- Analyze X-ray data (e.g., ’s R factor = 0.042) to map hydrogen bonds (e.g., N–H···O interactions) and hydrophobic pockets.

- Overlay co-crystal structures with derivatives to identify critical substituents (e.g., methoxy vs. fluoro groups) .

- Use Mercury (CCDC) software to calculate cavity volumes for steric tolerance assessments.

Advanced: What interdisciplinary approaches validate this compound’s therapeutic potential?

Answer:

- Pharmacophore hybridization : Fuse triazole scaffolds with pyrazole or imidazole motifs (see and ) .

- Omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify downstream targets.

- In vivo imaging : Utilize PET tracers (e.g., ¹⁸F-labeled analogs) for biodistribution studies in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.